Dronedarone N-Oxide
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Overview
Description
Dronedarone N-Oxide is a derivative of dronedarone, a benzofuran-based antiarrhythmic agent used primarily for the treatment of atrial fibrillation. Dronedarone was developed to retain the efficacy of amiodarone while minimizing its adverse effects, particularly those related to thyroid and pulmonary toxicity. This compound, as an oxidized form of dronedarone, shares similar pharmacological properties but with distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dronedarone N-Oxide typically involves the oxidation of dronedarone. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters, including temperature, solvent choice, and oxidant concentration, to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dronedarone N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to dronedarone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidized forms of dronedarone.
Reduction: Dronedarone.
Substitution: Derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
Dronedarone N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its antiarrhythmic properties and potential benefits over dronedarone.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Dronedarone N-Oxide exerts its effects by modulating ion channels in cardiac cells. It inhibits sodium, potassium, and calcium channels, leading to the prolongation of the action potential and refractory period in myocardial tissue. This helps to restore normal sinus rhythm and prevent arrhythmias. The compound also exhibits antiadrenergic effects by blocking beta-adrenergic receptors, further contributing to its antiarrhythmic properties.
Comparison with Similar Compounds
Dronedarone N-Oxide is compared with other antiarrhythmic agents such as:
Amiodarone: Similar in structure but with iodine moieties that cause thyroid toxicity.
Sotalol: A beta-blocker with antiarrhythmic properties but different in its mechanism of action.
Dofetilide: A potassium channel blocker used for rhythm control in atrial fibrillation.
Uniqueness
This compound is unique due to its balanced profile of efficacy and reduced toxicity compared to amiodarone. Its lack of iodine moieties minimizes the risk of thyroid-related side effects, making it a safer alternative for long-term use.
Conclusion
This compound is a valuable compound in the field of antiarrhythmic therapy, offering a safer profile compared to its predecessors. Its synthesis, chemical reactivity, and applications in scientific research highlight its importance in both academic and industrial settings. Further studies on its mechanism of action and potential therapeutic benefits continue to expand our understanding of this compound.
Properties
CAS No. |
1638586-56-7 |
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Molecular Formula |
C31H44N2O6S |
Molecular Weight |
572.761 |
IUPAC Name |
N-butyl-N-[3-[4-[2-butyl-5-(methanesulfonamido)-1-benzofuran-3-carbonyl]phenoxy]propyl]butan-1-amine oxide |
InChI |
InChI=1S/C31H44N2O6S/c1-5-8-12-29-30(27-23-25(32-40(4,36)37)15-18-28(27)39-29)31(34)24-13-16-26(17-14-24)38-22-11-21-33(35,19-9-6-2)20-10-7-3/h13-18,23,32H,5-12,19-22H2,1-4H3 |
InChI Key |
SHUKZDYKOJVYRH-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCC[N+](CCCC)(CCCC)[O-] |
Synonyms |
N-Butyl-N-(3-(4-(2-butyl-5-(methylsulfonamido)benzofuran-3-carbonyl)phenoxy)propyl)butan-1-amine Oxide |
Origin of Product |
United States |
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